molecular formula C12H6S4 B3055458 2,2'-Bithieno[3,2-b]thiophene CAS No. 648430-73-3

2,2'-Bithieno[3,2-b]thiophene

Cat. No.: B3055458
CAS No.: 648430-73-3
M. Wt: 278.4 g/mol
InChI Key: ZDFFDKMGCBNSKY-UHFFFAOYSA-N
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Description

2,2’-Bithieno[3,2-b]thiophene is an organic compound with the molecular formula C12H6S4. It is a fused heterocyclic compound consisting of two thiophene rings connected through a central thiophene unit. This compound is known for its unique electronic properties and has been extensively studied for its applications in organic electronics, particularly in organic solar cells and organic field-effect transistors .

Mechanism of Action

Target of Action

2,2’-Bithieno[3,2-b]thiophene is primarily used as a binary pi-conjugated spacer in the synthesis of highly efficient and stable dyes for dye-sensitized solar cells . It is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials .

Mode of Action

The compound interacts with its targets by extending the π-conjugation structure of the polymer backbone . This interaction enhances the photovoltaic performance of polymer solar cells (PSCs) by inserting an additional appropriate donor unit in the D–A polymer .

Biochemical Pathways

The biochemical pathways affected by 2,2’-Bithieno[3,2-b]thiophene are primarily related to the synthesis of highly efficient and stable dyes for dye-sensitized solar cells . The compound’s role in these pathways contributes to the development of organic electronic devices .

Pharmacokinetics

Its molecular weight of 27844 may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 2,2’-Bithieno[3,2-b]thiophene’s action are primarily observed in its role as a binary pi-conjugated spacer in the synthesis of highly efficient and stable dyes for dye-sensitized solar cells . It contributes to the development of organic electronic devices with higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Action Environment

The action, efficacy, and stability of 2,2’-Bithieno[3,2-b]thiophene can be influenced by various environmental factors. For instance, the alkylation on the terminal thiophene ring can effectively tune the molecular stacking from a cofacial herringbone stacking mode to layer-by-layer packing . More research is needed to fully understand the influence of environmental factors on this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bithieno[3,2-b]thiophene typically involves the cyclization of appropriate precursors. One common method is the Stille coupling reaction, where 2,2’-dibromo-1,1’-bithiophene is reacted with a stannylated thiophene derivative in the presence of a palladium catalyst . The reaction conditions usually involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for 2,2’-Bithieno[3,2-b]thiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Scientific Research Applications

2,2’-Bithieno[3,2-b]thiophene has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bithieno[3,2-b]thiophene is unique due to its central thiophene unit, which provides a more planar and rigid structure compared to other similar compounds. This structural feature enhances its electronic properties, making it particularly suitable for applications in organic electronics and photovoltaics .

Properties

IUPAC Name

5-thieno[3,2-b]thiophen-5-ylthieno[3,2-b]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6S4/c1-3-13-9-5-11(15-7(1)9)12-6-10-8(16-12)2-4-14-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFFDKMGCBNSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C3=CC4=C(S3)C=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461717
Record name 2,2'-Bithieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648430-73-3
Record name 2,2'-Bithieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 648430-73-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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